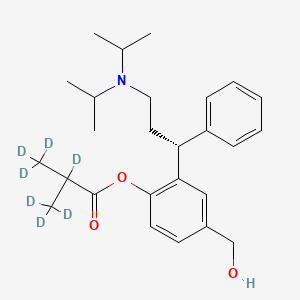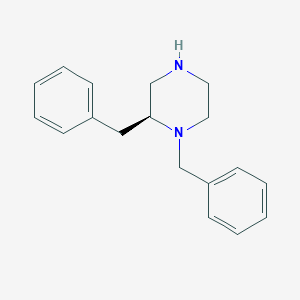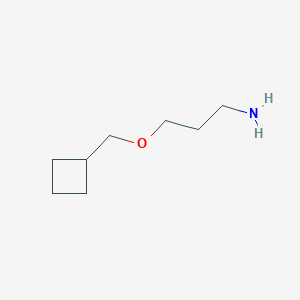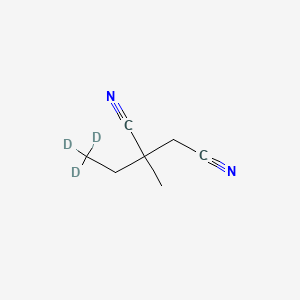
Trigochinin C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trigochinin C is a daphnane-type diterpenoid isolated from the plant Trigonostemon chinensis. This compound is part of a larger group of diterpenoids known for their complex structures and significant biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Trigochinin C involves multiple steps, including the isolation of the compound from the plant Trigonostemon chinensis. The process typically begins with the extraction of the plant material using solvents such as ethanol or methanol. The crude extract is then subjected to chromatographic techniques to isolate this compound. The detailed synthetic routes and reaction conditions are documented in scientific literature, highlighting the use of various reagents and catalysts .
Industrial Production Methods: Industrial production of this compound is not widely established due to the complexity of its synthesis. advancements in synthetic chemistry and biotechnology may pave the way for scalable production methods in the future. Current research focuses on optimizing the extraction and purification processes to increase yield and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions: Trigochinin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are employed to reduce specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in halogenated derivatives or other modified structures .
Wissenschaftliche Forschungsanwendungen
Trigochinin C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex diterpenoid synthesis and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule with anti-cancer, anti-HIV, and neuroprotective properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Wirkmechanismus
The mechanism of action of Trigochinin C involves its interaction with specific molecular targets and pathways. It is known to modulate various cellular processes, including apoptosis (programmed cell death) and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to the activation or inhibition of downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Trigochinin C is part of the daphnane-type diterpenoids, which include several other compounds with similar structures and biological activities. Some of the similar compounds are:
- Trigochinin A
- Trigochinin B
- Genkwanine
- Resiniferatoxin
Uniqueness: this compound stands out due to its unique structural features and specific biological activities. Compared to other daphnane-type diterpenoids, this compound has shown distinct anti-cancer and neuroprotective properties, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C38H42O11 |
|---|---|
Molekulargewicht |
674.7 g/mol |
IUPAC-Name |
[(1R,2S,4S,5S,6R,8R,9S,10R,11R,13S,15S,16R,18S,19R)-5,9-diacetyloxy-18-hydroxy-4,8,16-trimethyl-13-phenyl-18-prop-1-en-2-yl-7,12,14,17-tetraoxahexacyclo[11.3.1.16,8.111,15.01,10.02,6]nonadecan-19-yl] benzoate |
InChI |
InChI=1S/C38H42O11/c1-19(2)35(42)29-21(4)36-26-18-20(3)28(43-22(5)39)37(26)33(45-32(41)24-14-10-8-11-15-24)34(7,48-37)30(44-23(6)40)27(36)31(35)47-38(46-29,49-36)25-16-12-9-13-17-25/h8-17,20-21,26-31,33,42H,1,18H2,2-7H3/t20-,21+,26-,27-,28-,29-,30-,31+,33+,34+,35-,36-,37+,38-/m0/s1 |
InChI-Schlüssel |
VZHYQMPVSVXQOQ-ZTWATEOSSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@]34[C@@H]([C@H]5[C@]([C@@H]([C@@H]3[C@@H]([C@@]6([C@H]([C@@]2([C@H]1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)O[C@](O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
Kanonische SMILES |
CC1CC2C34C(C5C(C(C3C(C6(C(C2(C1OC(=O)C)O6)OC(=O)C7=CC=CC=C7)C)OC(=O)C)OC(O5)(O4)C8=CC=CC=C8)(C(=C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dispiro[2.2.3^{6}.2^{3}]undecan-8-ol](/img/structure/B13447475.png)
![1-[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]-N-methylmethanamine;hydrochloride](/img/structure/B13447477.png)
![N-[(2-cyanophenyl)methyl]-N-ethylmethanesulfonamide](/img/structure/B13447492.png)
![4-{[(Tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13447496.png)
![tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate](/img/structure/B13447497.png)




![[1-(1,3-Dioxaindan-5-yloxy)cyclopropyl]methanol](/img/structure/B13447526.png)


![methyl 1-chloro-5H,6H,7H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13447535.png)

